Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine
Description
Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine (CAS 68889-71-4) is a bicyclic organic compound featuring a norbornane-like core structure (octahydro-4,7-methano-1H-indene) substituted with two dimethylamino (-N(CH₃)₂) groups. Its molecular formula is inferred to be C₁₄H₂₈N₂, derived from the parent hydrocarbon C₁₀H₁₆ (octahydro-4,7-methano-1H-indene) with two dimethylamino substituents replacing hydrogen atoms . The compound’s structural complexity and basicity due to the tertiary amine groups make it relevant in pharmaceutical and materials chemistry, particularly in ligand design or catalysis.
Properties
CAS No. |
93962-81-3 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
N-methyl-1-[3-(methylaminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine |
InChI |
InChI=1S/C14H26N2/c1-15-8-14(9-16-2)6-5-12-10-3-4-11(7-10)13(12)14/h10-13,15-16H,3-9H2,1-2H3 |
InChI Key |
ITQUAMWCGGTOJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCC2C1C3CCC2C3)CNC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Hydrogenation
The synthesis begins with 4,7-methano-1H-indene or related bicyclic ketones such as octahydro-4,7-methano-1H-inden-5-one. These precursors undergo catalytic hydrogenation under high pressure and temperature to yield the saturated octahydro derivatives.
| Step | Reaction Type | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrogenation | High pressure (e.g., 50-300 psi), elevated temperature (80-120°C) | Pd/C or Rh-based catalyst | 85-95 | Saturates bicyclic ring system |
Functional Group Transformation: Hydroformylation and Grignard Addition
Hydroformylation of hexahydro-4,7-methano-indene isomers introduces aldehyde groups at specific positions, which are then converted to alcohols or further functionalized.
- Grignard reagents (e.g., methyl magnesium bromide) add to aldehyde intermediates to form alcohols.
- Subsequent dehydration and rearrangement steps yield key intermediates for amine introduction.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Hydroformylation | Syngas (CO/H2), Rh catalyst, 120°C, 300 psig | 88 | Produces aldehyde intermediates |
| 3 | Grignard Addition | MeMgBr in THF, 15-30°C | 90 | Converts aldehydes to alcohols |
| 4 | Dehydration | p-Toluenesulfonic acid, reflux in toluene | 92 | Forms hexahydro-4,7-methano-indene isomers |
Introduction of Dimethylamine Groups
The critical step involves the introduction of N,N-dimethylamine groups onto the bicyclic framework. This can be achieved by:
- Reductive amination of aldehyde intermediates with dimethylamine.
- Nucleophilic substitution on activated intermediates bearing leaving groups.
- Use of sealed reaction vessels under inert atmosphere to prevent side reactions.
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 5 | Reductive Amination | Dimethylamine, reducing agent (e.g., NaBH3CN), inert atmosphere | 80-90 | Forms N,N'-dimethylated amine groups |
Purification and Characterization
- Purification is typically performed by distillation, chromatography (HPLC, silica gel), or crystallization.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and gas chromatography confirm structure and purity.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Catalysts | Conditions | Yield (%) | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Hydrogenation | Pd/C or Rh catalyst | 80-120°C, 50-300 psi H2 | 85-95 | Octahydro-4,7-methano-1H-indene derivatives |
| 2 | Hydroformylation | Rhodium complex, CO/H2 (50:50) | 120°C, 300 psig | 88 | Aldehyde intermediates |
| 3 | Grignard Addition | Methyl magnesium bromide (MeMgBr) | 15-30°C | 90 | Alcohol intermediates |
| 4 | Dehydration | p-Toluenesulfonic acid, toluene reflux | 120-135°C | 92 | Hexahydro-4,7-methano-indene isomers |
| 5 | Reductive Amination | Dimethylamine, NaBH3CN or similar | Inert atmosphere, room temp | 80-90 | Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine |
Research Findings and Notes
- The bicyclic structure of the octahydro-4,7-methano-1H-indene core is crucial for the compound’s chemical reactivity and biological activity.
- Catalysts such as palladium and rhodium complexes are essential for efficient hydrogenation and hydroformylation steps.
- Reaction conditions must be carefully controlled to avoid side reactions and to maximize yield.
- The presence of multiple chiral centers in intermediates leads to isomeric mixtures, which may require chromatographic separation for pure isomers.
- Analytical methods including NMR and GC are indispensable for monitoring reaction progress and confirming product identity.
- Industrial scale synthesis often employs continuous flow reactors and advanced control systems to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Octahydro-N,N’-dimethyl-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine with structurally related derivatives of the octahydro-4,7-methano-1H-indene scaffold. Key differences arise from functional group substitutions, which influence reactivity, polarity, and applications.
Structural and Functional Analysis:
Parent Hydrocarbon (CAS 6004-38-2): The base structure lacks functional groups, making it non-polar and suitable for hydrophobic applications. Its rigidity (tricyclic framework) may confer stability in high-stress environments .
Dicarbaldehyde Derivative (CAS 25896-97-3) : The aldehyde groups enhance electrophilicity, enabling reactions with amines or hydrazines to form Schiff bases or hydrazones. This reactivity is valuable in dynamic covalent chemistry .
Dimethylamine Derivative (CAS 68889-71-4): The tertiary amines impart basicity and electron-donating properties, making the compound a candidate for metal coordination or asymmetric catalysis.
Research Findings:
- Synthetic Challenges: The dimethylamine derivative’s synthesis likely involves nucleophilic substitution or reductive amination of halogenated intermediates. Similar compounds (e.g., pyrrolidine carboxamides in ) show that steric hindrance from the norbornane framework may slow reaction kinetics .
- Spectroscopic Data: Compounds with dimethylamino groups (e.g., 7p, 7q in ) exhibit complex NMR spectra due to rotameric isomerism, suggesting conformational flexibility in solution .
Biological Activity
Overview
Octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine, also known as Octahydro-4,7-methano-1H-indene-5,-dimethylamine, is a complex organic compound with significant biological activity. Its structure includes multiple rings and a dimethylamine functional group, which contributes to its biochemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, metabolic pathways, and relevant case studies.
Molecular Structure and Properties
- Chemical Formula : CHN
- Molecular Weight : 164.24 g/mol
- CAS Number : 68889-71-4
The compound's unique structural features, including its multi-ring system and amine group, enable it to interact with various biological molecules, influencing cellular processes.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in the body. The compound can bind to specific biomolecules, modulating their activity through:
- Enzyme Inhibition/Activation : The compound can either inhibit or activate enzyme activity by fitting into their active sites, which alters metabolic pathways and cellular functions.
- Gene Expression Modulation : It influences transcription factors and other regulatory proteins, leading to changes in gene expression patterns.
Cellular Effects
Research has shown that this compound affects various cellular processes:
- Cell Signaling : It modulates signaling pathways that are crucial for cell proliferation and differentiation.
- Metabolic Activity : Changes in metabolic flux have been observed in the presence of this compound, impacting overall cellular metabolism.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Cell Proliferation | Influences growth rates in various cell types |
| Differentiation | Affects differentiation pathways in stem cells |
| Metabolic Flux | Alters levels of key metabolites |
Dosage Effects in Animal Models
Studies indicate that the effects of this compound are dose-dependent:
- Low Doses : Minimal adverse effects observed; potential therapeutic benefits noted.
- High Doses : Toxicity and adverse reactions reported; specific threshold levels identified for safe application.
Metabolic Pathways
The compound is involved in several metabolic pathways:
- Biotransformation : It undergoes metabolism via specific enzymes leading to the formation of intermediate metabolites that can participate in further biochemical reactions.
Table 2: Key Metabolic Pathways
| Pathway Type | Key Enzymes Involved | Metabolites Produced |
|---|---|---|
| Oxidation | Cytochrome P450s | Ketones, carboxylic acids |
| Reduction | Alcohol dehydrogenase | Alcohols |
| Conjugation | Glutathione S-transferase | Conjugated metabolites |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In a controlled study involving animal models with neurodegenerative conditions, the administration of this compound showed significant neuroprotective effects by reducing oxidative stress markers.
- Anti-inflammatory Properties : Another study demonstrated its ability to modulate inflammatory responses in vitro, suggesting potential applications in treating chronic inflammatory diseases.
- Cytotoxicity Assessments : Evaluations on various cancer cell lines revealed that the compound exhibits selective cytotoxicity against certain types of cancer cells while sparing normal cells.
Q & A
Basic Question: What analytical techniques are recommended for confirming the structural identity of octahydro-N,N'-dimethyl-4,7-methano-1H-indenedimethylamine?
Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- 1H and 13C NMR can resolve the bicyclic framework and methylamine substituents. Key signals include methine protons in the methano-bridge (δ ~2.5–3.5 ppm) and dimethylamino groups (δ ~2.2–2.4 ppm for N–CH3) .
- HRMS (e.g., ESI-TOF) confirms the molecular formula (e.g., C13H22N2) via exact mass measurement (e.g., m/z 207.1861 [M+H]+).
- Deuterium labeling (as in fragmentation studies) helps assign stereochemistry and validate complex splitting patterns .
Basic Question: How can researchers distinguish between endo- and exo-isomers of this compound?
Answer:
Isomer differentiation relies on spectroscopic and computational methods :
- NOESY NMR identifies spatial proximity of protons in the methano-bridge. For example, endo-isomers show cross-peaks between bridgehead protons and adjacent methyl groups, absent in exo-forms .
- Vibrational circular dichroism (VCD) or density functional theory (DFT) calculations predict and compare experimental IR/Raman spectra with modeled structures .
- X-ray crystallography resolves absolute configuration but requires high-quality crystals, which may be challenging due to the compound’s conformational flexibility.
Advanced Question: What are the dominant fragmentation pathways of this compound under electron ionization (EI) conditions?
Answer:
EI-MS studies reveal two primary pathways:
Bisection of the bicyclic framework : Cleavage of the methano-bridge (C4–C7) generates fragment ions at m/z 110–120, consistent with a loss of C5H10N2 .
Alkyl fragment elimination : Sequential loss of methyl groups (m/z -15) and dimethylamine (m/z -45) occurs, confirmed via deuterium-labeled analogs to track hydrogen migration .
- Collision-induced dissociation (CID) further differentiates isomers by comparing fragmentation kinetics (exo-isomers fragment faster due to steric strain).
Advanced Question: How can synthetic routes be optimized to produce derivatives like N,N'-bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine?
Answer:
Derivatization strategies include:
- Reductive amination : Reacting the parent compound with 3-aminopropyl bromide under H2/Pd-C, followed by purification via column chromatography (silica gel, CH2Cl2/MeOH gradient) .
- Protection-deprotection cycles : Use Boc-protected amines to prevent side reactions during alkylation.
- Quality control : Monitor reaction progress with thin-layer chromatography (TLC) and confirm product purity via HPLC-UV (λ = 254 nm) and FTIR (N–H stretch at ~3300 cm⁻¹ for free amines) .
Advanced Question: How should researchers address contradictions in spectral data during structural analysis?
Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
Cross-validation : Compare data with DFT-predicted spectra (e.g., Gaussian09) to identify artifacts vs. true signals.
Isotopic labeling : Introduce deuterium at suspected sites to confirm fragmentation pathways or hydrogen bonding effects .
Multi-technique synergy : Combine 2D-NMR (e.g., HSQC, HMBC) with ion mobility spectrometry (IMS) to resolve overlapping peaks or conformational isomers .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store under argon atmosphere at -20°C in amber vials to prevent oxidation and photodegradation.
- For long-term stability (>5 years), lyophilize and seal in vacuum-sealed ampoules .
- Periodic QC checks : Use HPLC-MS to detect degradation products (e.g., oxidized amines or ring-opened byproducts) .
Advanced Question: What computational tools are suitable for modeling the compound’s conformational dynamics?
Answer:
- Molecular dynamics (MD) simulations (e.g., GROMACS) with OPLS-AA force fields predict low-energy conformers and transition states .
- Quantum mechanics/molecular mechanics (QM/MM) models assess electronic effects on reactivity (e.g., amine basicity in different solvents) .
- Docking studies (AutoDock Vina) explore host-guest interactions if the compound is used in supramolecular chemistry .
Advanced Question: How can researchers resolve challenges in synthesizing enantiopure forms of this compound?
Answer:
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key cyclization steps .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
